

Application of Codeine N-oxide in drug metabolism and pharmacokinetics (DMPK) studies.

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Compound of Interest

Compound Name: Codeine N-oxide

Cat. No.: B1599254

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Application of Codeine N-oxide in Drug Metabolism and Pharmacokinetics (DMPK) Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine N-oxide is an active, albeit minor, metabolite of the widely used opioid analgesic, codeine.^[1] Formed through the oxidation of the tertiary amine in the codeine molecule, this metabolite's characterization is crucial for a comprehensive understanding of codeine's drug metabolism and pharmacokinetic (DMPK) profile. While considerably weaker than its parent compound, the formation and elimination of **Codeine N-oxide** can provide valuable insights into the enzymatic pathways governing codeine's biotransformation and may be relevant in specific patient populations or in cases of overdose. These application notes provide a detailed overview of the role of **Codeine N-oxide** in DMPK studies, along with protocols for its investigation.

Data Presentation

Table 1: Physicochemical Properties of Codeine and Codeine N-oxide

Property	Codeine	Codeine N-oxide
Molecular Formula	C18H21NO3	C18H21NO4
Molar Mass	299.36 g/mol	315.36 g/mol
CAS Number	76-57-3	3688-65-1

Table 2: In Vitro Metabolic Stability of Codeine in Human Liver Microsomes

Parameter	Value
Incubation Time (min)	0, 5, 15, 30, 60
Codeine Concentration (μM)	1
Microsomal Protein (mg/mL)	0.5
Half-life (t _{1/2} , min)	45.8
Intrinsic Clearance (CL _{int} , μL/min/mg)	15.1
Metabolite(s) Detected	Morphine, Norcodeine, Codeine-6-glucuronide, Codeine N-oxide

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and the source of the liver microsomes.

Table 3: Hypothetical Pharmacokinetic Parameters of Codeine N-oxide in Rats Following a Single Oral Dose of Codeine (10 mg/kg)

Parameter	Unit	Value
C _{max} (Maximum Concentration)	ng/mL	15.2
T _{max} (Time to C _{max})	h	2.0
AUC _{0-t} (Area Under the Curve)	ng·h/mL	75.8
t _{1/2} (Half-life)	h	3.5

Disclaimer: These are hypothetical data for illustrative purposes, as specific pharmacokinetic data for **Codeine N-oxide** is not readily available in the public domain. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Codeine to Codeine N-oxide in Human Liver Microsomes

Objective: To determine the in vitro formation of **Codeine N-oxide** from codeine using human liver microsomes.

Materials:

- Codeine
- **Codeine N-oxide** analytical standard
- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)

- Methanol (MeOH)
- Formic acid
- Internal Standard (IS) (e.g., deuterated **Codeine N-oxide**)

Procedure:

- Preparation of Incubation Mixture:
 - Prepare a stock solution of codeine in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.
 - In a microcentrifuge tube, add phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
 - Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Reaction:
 - Add the codeine stock solution to the pre-incubated mixture to achieve a final substrate concentration of 1 μ M. The final volume of the organic solvent should be less than 1%.
 - Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
- Termination of Reaction:
 - Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
 - Vortex the samples and centrifuge at 10,000 x g for 10 minutes to precipitate the protein.
- Sample Analysis:
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- Analyze the samples for the presence and quantity of **Codeine N-oxide**.

Protocol 2: Quantification of Codeine N-oxide in Rat Plasma using LC-MS/MS

Objective: To quantify the concentration of **Codeine N-oxide** in rat plasma samples.

Materials:

- Rat plasma samples
- **Codeine N-oxide** analytical standard
- Internal Standard (IS) (e.g., deuterated **Codeine N-oxide**)
- Acetonitrile (ACN) with 0.1% formic acid
- Methanol (MeOH) with 0.1% formic acid
- Water with 0.1% formic acid
- Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

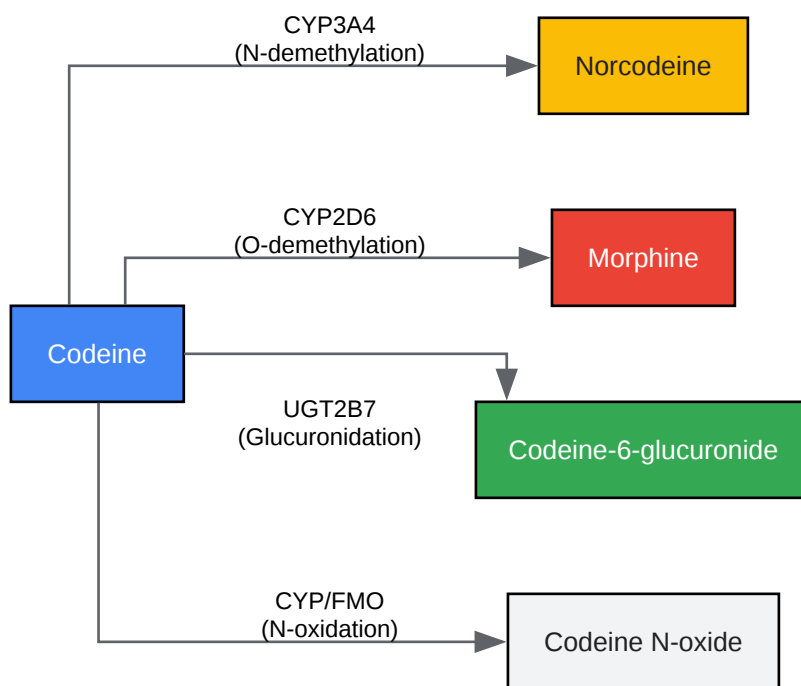
Procedure:

- Sample Preparation:
 - Thaw rat plasma samples on ice.
 - To 100 μ L of plasma, add 10 μ L of the internal standard solution.
 - Add 200 μ L of ice-cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
- Solid Phase Extraction (Optional, for increased sensitivity):

- Condition the SPE cartridge with methanol followed by water.
- Load the supernatant from the protein precipitation step onto the cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
- Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol containing 2% formic acid).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate **Codeine N-oxide** from other metabolites and endogenous matrix components.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
 - Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - **Codeine N-oxide**: Precursor ion (e.g., m/z 316.2) \rightarrow Product ion (e.g., m/z 298.2).

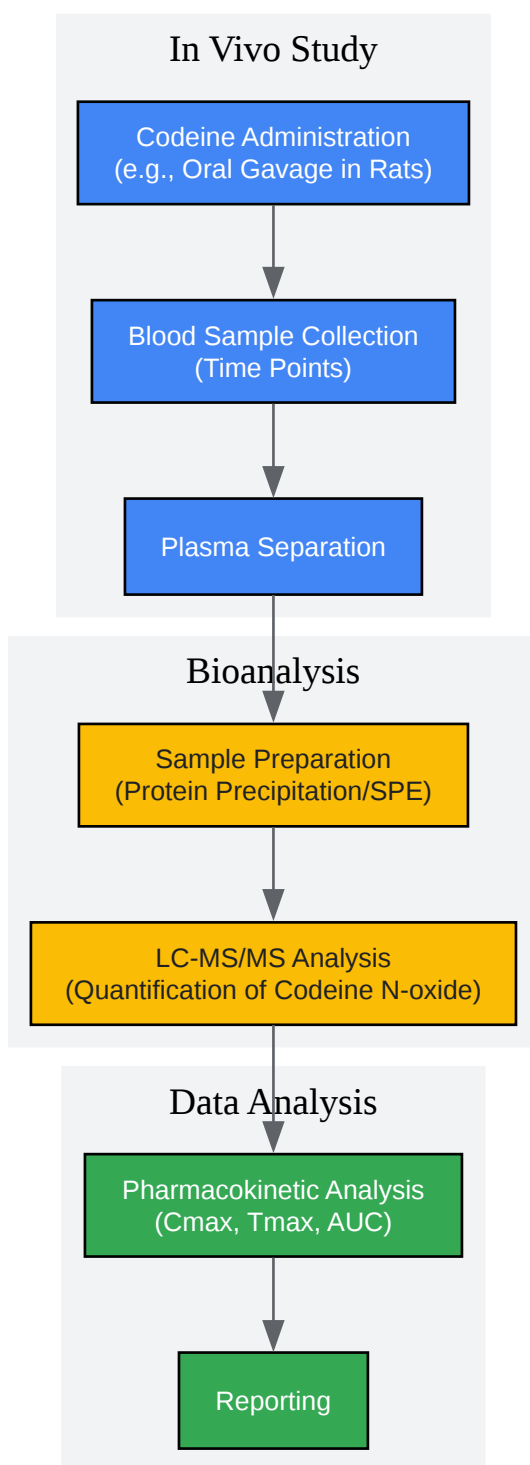
- Internal Standard: Appropriate precursor and product ions for the deuterated standard.
- Quantification:
 - Construct a calibration curve using known concentrations of **Codeine N-oxide** spiked into blank plasma.
 - Calculate the concentration of **Codeine N-oxide** in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Mandatory Visualizations



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Caption: Metabolic pathways of codeine.



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Caption: Workflow for a preclinical DMPK study.

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References

- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
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